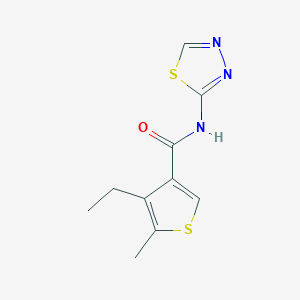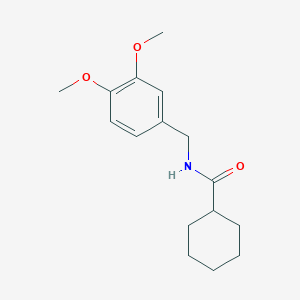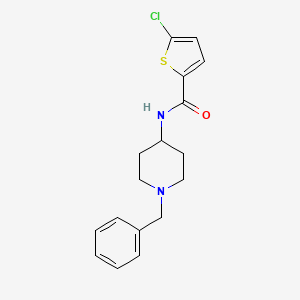
4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide
描述
4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes.
作用机制
The mechanism of action of 4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide involves the inhibition of certain enzymes, including acetylcholinesterase and xanthine oxidase. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects. For example, inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific enzyme that is inhibited. Inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Inhibition of xanthine oxidase can lead to a decrease in the production of uric acid, which can have beneficial effects in the treatment of gout. However, the effects of this compound on other enzymes and physiological processes are still being studied.
实验室实验的优点和局限性
The advantages of using 4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide in lab experiments include its potent inhibitory activity against certain enzymes, its relative ease of synthesis, and its potential applications in drug discovery. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are many potential future directions for research on 4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide. One area of focus could be on the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Another area of focus could be on further studies to determine the safety and efficacy of this compound, including its potential toxicity and side effects. Additionally, research could be conducted to explore the potential applications of this compound in other fields, such as agriculture or materials science.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties and potential applications in various fields of research. Its ability to act as a potent inhibitor of certain enzymes makes it a promising candidate for drug discovery, and its relatively simple synthesis method makes it an attractive target for further studies. However, more research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in various applications.
科学研究应用
4-ethyl-5-methyl-N-1,3,4-thiadiazol-2-yl-3-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. One of the most promising areas of application is in the field of drug discovery, where this compound has been shown to act as a potent inhibitor of certain enzymes. This inhibition can lead to the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS2/c1-3-7-6(2)15-4-8(7)9(14)12-10-13-11-5-16-10/h4-5H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNRRFGCUCEMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NN=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-morpholinylcarbonyl)phenyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4431571.png)







![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431629.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B4431636.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)
![2-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B4431661.png)
![3-isopropoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4431668.png)